molecular formula C15H16N8O2 B2548164 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034242-98-1

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2548164
CAS No.: 2034242-98-1
M. Wt: 340.347
InChI Key: AUWXAIQGHUJVBU-UHFFFAOYSA-N
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Description

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including oxazole, piperazine, triazole, and pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling with piperazine and pyridazine derivatives. Common reagents used in these reactions include dehydrating agents, catalysts, and solvents that facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant with a triazole component.

    Nefazodone: An antidepressant similar to trazodone

Uniqueness

Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-8-12(20-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(19-18-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXAIQGHUJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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